molecular formula C13H17N3O B11736889 2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B11736889
M. Wt: 231.29 g/mol
InChI Key: BCFYDYVLDFJOGG-UHFFFAOYSA-N
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Description

2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the reaction of 1-propyl-1H-pyrazole-4-amine with a suitable phenolic compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Commonly used methods include:

    Condensation Reactions: These involve the reaction of the amine group of the pyrazole with an aldehyde or ketone group of the phenol derivative.

    Catalytic Hydrogenation: This method can be used to reduce any intermediate compounds to achieve the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can interact with other functional groups in the target molecule. These interactions can inhibit or activate specific biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles

Uniqueness

2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the presence of both a pyrazole ring and a phenol group, which can provide a combination of chemical properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(1-propylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-2-7-16-10-12(9-15-16)14-8-11-5-3-4-6-13(11)17/h3-6,9-10,14,17H,2,7-8H2,1H3

InChI Key

BCFYDYVLDFJOGG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=CC=C2O

Origin of Product

United States

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